3-({[3,3'-bithiophene]-5-yl}methyl)-1-[(4-chlorophenyl)methyl]urea
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Overview
Description
3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(4-chlorophenyl)methyl]urea is a synthetic organic compound that features a unique combination of bithiophene and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(4-chlorophenyl)methyl]urea typically involves a multi-step process. One common method includes the following steps:
Formation of the Bithiophene Intermediate: The bithiophene moiety can be synthesized through a Stille coupling reaction, where 3-bromothiophene is coupled with 3-thiopheneboronic acid in the presence of a palladium catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where 4-chlorobenzyl chloride reacts with the bithiophene intermediate.
Formation of the Urea Linkage: The final step involves the reaction of the chlorophenyl-bithiophene intermediate with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(4-chlorophenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(4-chlorophenyl)methyl]urea has several scientific research applications:
Materials Science: It can be used as a hole transport material in perovskite solar cells due to its unique electronic properties.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Electronics: Its conductive properties make it suitable for use in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Mechanism of Action
The mechanism of action of 3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(4-chlorophenyl)methyl]urea depends on its application:
In Solar Cells: It functions as a hole transport material, facilitating the movement of positive charges within the cell.
In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3,3’-Bithiophene Derivatives: Compounds such as DHPT-SC, DOPT-SC, and DEPT-SC are similar in structure and are used in similar applications.
Chlorophenyl Ureas: Other chlorophenyl urea derivatives may have similar chemical properties but differ in their specific applications and efficacy.
Uniqueness
3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(4-chlorophenyl)methyl]urea is unique due to its combination of bithiophene and chlorophenyl groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in solar cells and organic electronics.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS2/c18-15-3-1-12(2-4-15)8-19-17(21)20-9-16-7-14(11-23-16)13-5-6-22-10-13/h1-7,10-11H,8-9H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWJFSKDWWKXJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC(=CS2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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